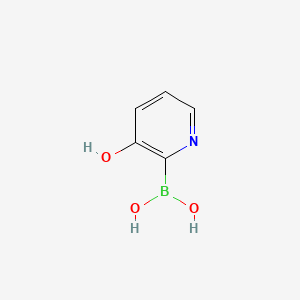

(3-ヒドロキシピリジン-2-イル)ボロン酸

説明

(3-Hydroxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring

科学的研究の応用

クロスカップリング反応における触媒作用

(3-ヒドロキシピリジン-2-イル)ボロン酸は、特に鈴木-宮浦クロスカップリング反応において触媒として用いられます。 この用途は、反応が穏和な条件下で官能基耐性を持つ炭素-炭素結合を形成できるため、重要なものです。これは、複雑な有機分子の合成に不可欠です .

医薬品合成

この化合物は、その特性を生かして新しい医薬品を作成する医薬品合成において役割を果たしています。 様々な有機基質との反応性から、医薬品化学において貴重なツールとなっています.

材料科学

材料科学において、(3-ヒドロキシピリジン-2-イル)ボロン酸は、ポリマーやオプトエレクトロニクス材料との相互作用により、それらの特性や機能性を向上させることで、新素材の開発に貢献しています .

センシングアプリケーション

ボロン酸は、(3-ヒドロキシピリジン-2-イル)ボロン酸を含む、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用により、センシングアプリケーションで使用されます。 このため、均一なアッセイと不均一な検出システムの両方で使用されます .

5. タンデムパラジウム触媒による分子内アミノカルボニル化と環化 この化合物は、複雑な有機構造を構築するために使用される高度な合成技術である、タンデムパラジウム触媒による分子内アミノカルボニル化と環化などの複雑な反応シーケンスに関与しています .

アセチルアセトナート銅触媒を用いたN-アリール化

(3-ヒドロキシピリジン-2-イル)ボロン酸は、アセチルアセトナート銅触媒によって促進されるN-アリール化反応にも使用されます。 このタイプの反応は、多くの有機化合物において基礎的な役割を果たす炭素-窒素結合を形成するために不可欠です .

作用機序

Target of Action

The primary target of (3-Hydroxypyridin-2-yl)boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (3-Hydroxypyridin-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.

Result of Action

The molecular effect of (3-Hydroxypyridin-2-yl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.

Action Environment

The action of (3-Hydroxypyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the yield and regioselectivity of the iridium- and rhodium-catalyzed C-H bond borylation reactions, which are used in the synthesis of pyridinylboronic acids, can be affected by the choice of ligands . Additionally, the compound should be stored under -20°C in an inert atmosphere for stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyridin-2-yl)boronic acid typically involves the borylation of 3-hydroxypyridine. One common method is the halogen-metal exchange followed by borylation. For instance, 3-bromo-2-hydroxypyridine can undergo halogen-metal exchange with an organolithium reagent, followed by reaction with a boron source such as trimethyl borate or bis(pinacolato)diboron .

Industrial Production Methods: Industrial production of (3-Hydroxypyridin-2-yl)boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation and Reduction: (3-Hydroxypyridin-2-yl)boronic acid can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Reduction reactions can convert it back to the boronic acid form.

Substitution Reactions: The hydroxyl group on the pyridine ring can participate in various substitution reactions, including nucleophilic substitution.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

Oxidized Products: Boronic esters or anhydrides.

Substituted Products: Various substituted pyridine derivatives.

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Protective Groups: Boronic acids can act as protective groups in carbohydrate chemistry.

Biology and Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.

Biological Probes: Used in the development of probes for detecting biological molecules.

Industry:

Materials Science: Utilized in the development of new materials with unique properties.

Catalysis: Employed in catalytic processes for the synthesis of fine chemicals.

類似化合物との比較

3-Pyridinylboronic acid: Similar structure but lacks the hydroxyl group.

4-Hydroxypyridin-2-ylboronic acid: Hydroxyl group positioned differently on the pyridine ring.

Uniqueness:

Reactivity: The presence of the hydroxyl group in (3-Hydroxypyridin-2-yl)boronic acid enhances its reactivity in certain chemical reactions compared to its analogs.

Applications: Its unique structure allows for specific applications in cross-coupling reactions and as a protective group in carbohydrate chemistry.

生物活性

(3-Hydroxypyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its role in various biological activities and its applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The primary mechanism of action for (3-Hydroxypyridin-2-yl)boronic acid is its involvement in the Suzuki–Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron-containing reagent that undergoes transmetalation with palladium (Pd) catalysts, facilitating the formation of new molecular structures essential for drug development.

Target Enzymes

- Histone Deacetylases (HDACs) : Recent studies have shown that derivatives of (3-Hydroxypyridin-2-yl)boronic acid can act as selective inhibitors of HDAC6 and HDAC8, key enzymes involved in the regulation of gene expression and cancer progression. For instance, 3-hydroxypyridin-2-thione (a related compound) was identified as a potent inhibitor with IC50 values of 681 nM and 3675 nM for HDAC6 and HDAC8, respectively .

Structure-Activity Relationship (SAR)

The biological activity of (3-Hydroxypyridin-2-yl)boronic acid is influenced by its structural features. The presence of the hydroxyl group at the 3-position on the pyridine ring enhances its reactivity compared to other pyridinylboronic acids. This modification allows for specific interactions with target enzymes and improves the efficacy of cross-coupling reactions .

Comparative Analysis

| Compound | IC50 against HDAC6 | IC50 against HDAC8 |

|---|---|---|

| 3-Hydroxypyridin-2-thione | 681 nM | 3675 nM |

| 3-Hydroxypyridin-2-ylboronic acid | Not explicitly reported | Not explicitly reported |

Pharmacokinetics

Pharmacokinetic studies indicate that (3-Hydroxypyridin-2-yl)boronic acid is relatively stable and can be synthesized efficiently. Its stability is crucial for maintaining biological activity during therapeutic applications. Factors such as solubility, permeability, and metabolic stability are essential considerations in its development as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of (3-Hydroxypyridin-2-yl)boronic acid in cancer therapy:

- HDAC Inhibition : In a study focusing on selective HDAC inhibitors, several derivatives based on the 3-hydroxypyridine scaffold exhibited significant anti-cancer activities against various cell lines, including Jurkat T cells. These compounds demonstrated selective inhibition profiles that could be exploited for targeted cancer therapies .

- Endonuclease Inhibition : Research has also identified 3-hydroxypyridin derivatives as effective endonuclease inhibitors, suggesting potential applications in antiviral therapies. The binding modes and activity were influenced by substituents at different positions on the pyridine ring, indicating a need for careful design in drug development .

特性

IUPAC Name |

(3-hydroxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVZVHMGMYUHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694446 | |

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245942-28-2 | |

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。